



## **Application Notes: Immunohistochemical Analysis of T-Cell Infiltration in Response to AZD3458 Treatment**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD3458  |           |
| Cat. No.:            | B1460639 | Get Quote |

#### Introduction

**AZD3458** is a potent and highly selective inhibitor of the phosphatidylinositol 3-kinase gamma (PI3Ky) isoform, a key regulator of immune cell function.[1][2] In the tumor microenvironment (TME), PI3Ky is predominantly expressed in myeloid cells and plays a crucial role in suppressing anti-tumor immunity. Inhibition of PI3Ky by AZD3458 has been shown to remodel the TME by repolarizing tumor-associated macrophages (TAMs) to an immuno-stimulatory phenotype and reducing the activation of myeloid-derived suppressor cells (MDSCs).[1][2] This shift from an immunosuppressive to an immune-active TME enhances the activation and infiltration of cytotoxic T-cells, thereby promoting a robust anti-tumor immune response.[1][3][4]

These application notes provide a detailed protocol for using immunohistochemistry (IHC) to quantify and characterize T-cell infiltration in preclinical tumor models treated with AZD3458.

## **Mechanism of Action: AZD3458 Signaling Pathway**

**AZD3458** selectively inhibits the PI3Ky enzyme, a critical component of a signaling pathway that promotes an immunosuppressive tumor microenvironment. By blocking PI3Ky, AZD3458 prevents the phosphorylation of PIP2 to PIP3, which in turn inhibits downstream signaling through AKT. This action primarily affects myeloid cells, such as macrophages, leading to their repolarization towards an anti-tumor (M1-like) phenotype. These activated macrophages, along with a reduction in other suppressive myeloid cells, foster an environment that promotes the



recruitment and activation of cytotoxic CD8+ T-cells, ultimately leading to enhanced tumor cell killing.



Click to download full resolution via product page

Caption: **AZD3458** inhibits PI3Ky, blocking AKT signaling to reduce myeloid-derived immunosuppression.

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies of **AZD3458**.

Table 1: In Vitro Activity of AZD3458



| Parameter         | Target/Cell Type            | IC50 Value        | Source |
|-------------------|-----------------------------|-------------------|--------|
| Enzyme Inhibition | РІЗКу                       | 7.9 nM            | [5]    |
| Cellular Activity | pAKT Phosphorylation        | 8 nM              | [1][5] |
| Cellular Activity | Human Macrophages<br>(pAKT) | 32 nM (free IC50) | [1][2] |

| Selectivity | PI3K $\delta$  | ~100-fold vs. PI3K $\gamma$  |[1][2] |

Table 2: In Vivo Effects of AZD3458 in Preclinical Models

| Model                 | Effect                        | Metric              | Result                    | Source |
|-----------------------|-------------------------------|---------------------|---------------------------|--------|
| 4T1 Breast<br>Cancer  | Tumor<br>Microenvironm<br>ent | Decrease in<br>TAMs | 20% reduction vs. vehicle | [1][4] |
| 4T1 Breast<br>Cancer  | Immunosuppress<br>ion         | CD206<br>Expression | 50% decrease              | [4]    |
| CT-26 Colon<br>Cancer | T-Cell Activation             | Granzyme B<br>mRNA  | 2-fold increase           | [4]    |

| Multiple Syngeneic Models | Anti-Tumor Efficacy | Tumor Growth Inhibition (in combo w/  $\alpha$ -PD-L1) | 26-86% improvement vs. combo partner alone |[4] |

# Detailed Protocol: IHC for T-Cell Markers (CD3+ & CD8+)

This protocol provides a standardized method for the detection of total T-cells (CD3+) and cytotoxic T-cells (CD8+) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections from preclinical models treated with **AZD3458**.

#### Materials and Reagents:

FFPE tumor tissue sections (4-5 μm) on charged slides



- Xylene and graded ethanol series (100%, 95%, 70%)
- Deionized water (DI H<sub>2</sub>O)
- Antigen Retrieval Buffer: 10mM EDTA, pH 8.0[6]
- Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)
- Peroxidase Block: 3% Hydrogen Peroxide
- Protein Block: 5% Normal Goat Serum in PBS
- · Primary Antibodies:
  - Rabbit Anti-CD3 monoclonal antibody
  - Rabbit Anti-CD8 monoclonal antibody[6]
- Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG
- Detection System: DAB (3,3'-Diaminobenzidine) substrate kit
- Counterstain: Hematoxylin
- Mounting Medium and Coverslips

#### Procedure:

- Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes for 5 minutes each. b. Transfer slides through graded ethanol: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min). c. Rinse slides in DI H<sub>2</sub>O for 5 minutes.
- Antigen Retrieval: a. Preheat Antigen Retrieval Buffer to 95-98°C in a water bath or steamer.
  b. Immerse slides in the preheated buffer and incubate for 20 minutes.[6] c. Allow slides to cool to room temperature in the same buffer for 20 minutes.[6] d. Rinse slides with DI H<sub>2</sub>O, then with PBST wash buffer.



- Staining: a. Peroxidase Block: Cover tissue with 3% H<sub>2</sub>O<sub>2</sub> for 10 minutes to quench endogenous peroxidase activity. Rinse with PBST. b. Protein Block: Apply protein block solution for 30 minutes at room temperature to reduce non-specific binding. c. Primary Antibody Incubation: Gently blot excess blocking solution. Apply diluted primary antibody (anti-CD3 or anti-CD8) and incubate in a humidified chamber overnight at 4°C. d. Washing: Rinse slides with PBST (3 changes for 5 minutes each). e. Secondary Antibody Incubation: Apply HRP-conjugated secondary antibody for 1 hour at room temperature. f. Washing: Rinse slides with PBST (3 changes for 5 minutes each).
- Detection and Visualization: a. DAB Substrate: Prepare and apply DAB solution according to the manufacturer's instructions. Monitor for color development (typically 1-5 minutes). b. Stop Reaction: Immerse slides in DI H<sub>2</sub>O to stop the reaction. c. Counterstaining: Stain with Hematoxylin for 1-2 minutes. d. Bluing: Rinse slides in running tap water until the section turns blue.
- Dehydration and Mounting: a. Dehydrate slides through graded ethanol: 70% (1x, 1 min), 95% (1x, 1 min), 100% (2x, 1 min). b. Clear in Xylene (2 changes for 2 minutes each). c.
  Apply a drop of mounting medium and place a coverslip.

Data Analysis: Stained slides should be scanned using a digital slide scanner. T-cell densities (CD3+ and CD8+ cells/mm²) can be quantified within defined tumor regions, such as the tumor core and the invasive margin, using image analysis software.[7][8]

## **Visualized Experimental Workflow**

The following diagram outlines the key steps of the immunohistochemistry protocol.





Click to download full resolution via product page

Caption: A step-by-step workflow for immunohistochemical staining of T-cells in FFPE tissues.



## **Logical Framework: Therapeutic Rationale**

The administration of **AZD3458** initiates a cascade of immunological events within the tumor microenvironment. By targeting the suppressive myeloid cell compartment, the drug creates favorable conditions for a T-cell-mediated anti-tumor response. This enhanced T-cell infiltration and activation is a key biomarker for the drug's efficacy and can be effectively measured using the IHC protocol described.





Click to download full resolution via product page

Caption: The therapeutic rationale for **AZD3458**, from target engagement to anti-tumor outcome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Macrophage Activation Status Rather than Repolarization Is Associated with Enhanced Checkpoint Activity in Combination with PI3Ky Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD3458 [openinnovation.astrazeneca.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of CD3 and CD8 T-Cell Immunohistochemistry for Prognostication and Prediction of Benefit From Adjuvant Chemotherapy in Early-Stage Colorectal Cancer Within the QUASAR Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Immunohistochemical Analysis of T-Cell Infiltration in Response to AZD3458 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1460639#immunohistochemistry-for-t-cell-infiltration-with-azd3458]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com